Product packaging for 3,3-Difluoropiperidine-1-sulfonamide(Cat. No.:)

3,3-Difluoropiperidine-1-sulfonamide

Cat. No.: B12077281
M. Wt: 200.21 g/mol
InChI Key: VRDITCVHOBSBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoropiperidine-1-sulfonamide is a chemical building block designed for advanced research and development, particularly in medicinal chemistry and agrochemical discovery. This compound integrates a sulfonamide functional group onto a 3,3-difluoropiperidine scaffold, a structure recognized for its ability to enhance the potency and metabolic stability of active compounds . The geminal difluoro modification on the piperidine ring can significantly influence the molecule's electronegativity, lipophilicity, and conformational behavior, which are critical parameters in drug design. The sulfonamide group (-SO2NH2) is a privileged pharmacophore in medicinal chemistry, known for its ability to participate in key hydrogen-bonding interactions with biological targets. Sulfonamides are classic inhibitors of the enzyme dihydropteroate synthase (DHPS), a key component in the folate biosynthesis pathway of bacteria . This makes sulfonamide-containing compounds a primary area of interest for developing new antibacterial agents, with research extending into managing plant bacterial diseases and overcoming antibiotic resistance . As such, this chemical serves as a versatile precursor for synthesizing novel sulfonamide derivatives for biochemical probing. Researchers can leverage this compound to create targeted libraries for high-throughput screening or to optimize lead compounds in projects aiming to develop new enzyme inhibitors, receptor modulators, or agrochemical bactericides. The presence of fluorine atoms also offers potential for use as a probe in 19F NMR spectroscopy, facilitating studies on protein-ligand interactions without the need for deuterated solvents . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10F2N2O2S B12077281 3,3-Difluoropiperidine-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10F2N2O2S

Molecular Weight

200.21 g/mol

IUPAC Name

3,3-difluoropiperidine-1-sulfonamide

InChI

InChI=1S/C5H10F2N2O2S/c6-5(7)2-1-3-9(4-5)12(8,10)11/h1-4H2,(H2,8,10,11)

InChI Key

VRDITCVHOBSBLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)N)(F)F

Origin of Product

United States

Synthetic Methodologies for 3,3 Difluoropiperidine 1 Sulfonamide and Its Precursors

Strategies for the Construction of the 3,3-Difluoropiperidine (B1349930) Ring System

The introduction of a gem-difluoro motif into the piperidine (B6355638) ring is a key synthetic hurdle. Various methods have been developed to forge this fluorinated heterocycle.

Cyclization Reactions of Fluorinated Alkenyl Precursors (e.g., N-halosuccinimide-induced cyclization)

One strategy to form the piperidine ring involves the intramolecular cyclization of a suitably designed acyclic precursor that already contains the gem-difluoro group. N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), are effective reagents for inducing such cyclizations. These reagents can trigger a cascade reaction beginning with the activation of a double or triple bond within the molecule.

The proposed pathway would start with a fluorinated alkenyl amine. The reaction is initiated by the electrophilic attack of the halogen from NXS on the alkene, forming a halonium ion intermediate. The pendant amine or a protected amine derivative then acts as an intramolecular nucleophile, attacking the intermediate to forge the carbon-nitrogen bond and close the ring, resulting in a halogenated 3,3-difluoropiperidine derivative. Subsequent dehalogenation would yield the desired 3,3-difluoropiperidine. This method offers a powerful way to control stereochemistry during the ring-forming step. While this specific application to 3,3-difluoropiperidine precursors is not extensively documented, the principle is well-established for synthesizing various nitrogen heterocycles. organic-chemistry.org

Iodolactonization Approaches for Hydroxy-Difluoropiperidine Intermediates

Iodolactonization is a powerful and stereoselective method for forming lactones from unsaturated carboxylic acids. youtube.com This strategy can be adapted to create a precursor for the 3,3-difluoropiperidine ring. The process would begin with a γ,δ-unsaturated carboxylic acid containing a gem-difluoro moiety at the appropriate position.

Treatment of this substrate with iodine (I₂) and a base, such as potassium carbonate, triggers the formation of an iodonium (B1229267) ion across the double bond. The carboxylate group then attacks intramolecularly to form a stable five- or six-membered iodolactone. This intermediate, a cyclic ester containing an iodine atom and the gem-difluoro group, can then be converted into a hydroxy-difluoropiperidine derivative. For instance, the lactone can be opened and the resulting functionality transformed into an amine, which can then be cyclized to form the piperidine ring. This approach is particularly valuable for establishing specific stereocenters within the molecule.

Catalytic Hydrogenation of Fluoropyridines for Difluoropiperidine Formation

A direct and synthetically valuable route to fluorinated piperidines is the catalytic hydrogenation of readily available fluoropyridine precursors. thieme-connect.com This method involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring while preserving the C-F bonds. However, the process can be challenging due to competitive hydrodefluorination, where the fluorine atoms are undesirably replaced by hydrogen, and catalyst poisoning by the nitrogen heterocycle. acs.org

Significant progress has been made in developing robust catalytic systems to overcome these issues. Both rhodium and palladium catalysts have proven effective. For instance, rhodium-carbene catalysts have been used in a one-pot dearomatization–hydrogenation (DAH) process to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. acs.orgnih.gov Palladium-based catalysts, particularly under acidic conditions, have also been shown to effectively reduce fluoropyridines to the corresponding piperidines with high yields. nih.govorgsyn.org The choice of catalyst, solvent, and additives is crucial for achieving high selectivity and yield. nih.govnih.gov

Table 1: Selected Catalytic Systems for Fluoropyridine Hydrogenation

Catalyst Co-catalyst/Additive Solvent Key Features Citations
Rhodium-carbene complex Pinacol borane (B79455) (HBpin) THF Dearomatization-hydrogenation (DAH) process; high cis-selectivity. nih.gov, acs.org
Pd(OH)₂/C Aqueous HCl Methanol (B129727) Simple and robust system; minimizes hydrodefluorination. orgsyn.org
Pd/C None specified Not specified Can be effective but may lead to hydrodefluorination without additives. nih.gov

Electrophilic Fluorination Routes to Difluorinated Imines as Building Blocks

Another approach involves introducing the fluorine atoms at a later stage of the synthesis onto a pre-formed heterocyclic ring. Electrophilic fluorination of a cyclic imine, such as a tetrahydropyridine, can be an effective method for creating the 3,3-difluoro functionality. Fluorinated imines are versatile intermediates that can be readily converted to the corresponding amines. chemicalforums.comsigmaaldrich.com

In this strategy, an appropriate N-protected piperidine precursor is oxidized to a cyclic imine or enamine. This intermediate is then treated with a strong electrophilic fluorinating agent. Reagents such as N-fluorobenzenesulfonimide (NFSI) are capable of performing direct α,α-difluorination on imines. chemicalforums.com The reaction conditions, such as solvent and temperature, can be tuned to favor either monofluorination or difluorination. Once the difluorinated imine is formed, it can be reduced using standard methods (e.g., sodium borohydride) to yield the 3,3-difluoropiperidine.

Deoxyfluorination Methods for Introducing Geminal Difluorine Moieties

Deoxyfluorination is a powerful transformation that converts a carbonyl group (C=O) directly into a geminal difluoro group (CF₂). This method is particularly useful for synthesizing 3,3-difluoropiperidine from an N-protected piperidin-3-one (B1582230) precursor. The piperidin-3-one can be prepared through various established synthetic routes.

Several reagents are available for this transformation, with diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) being the most common. youtube.comresearchgate.netnih.gov Deoxo-Fluor® is often preferred due to its greater thermal stability compared to DAST. chemicalforums.com The reaction involves the activation of the ketone by the fluorinating agent, followed by nucleophilic delivery of fluoride (B91410) and elimination to form the CF₂ group. While effective, these reagents must be handled with care due to their reactivity. chemicalforums.com

Table 2: Common Deoxyfluorination Reagents for Ketone Conversion

Reagent Name Acronym Key Characteristics Citations
Diethylaminosulfur Trifluoride DAST Widely used, but thermally unstable. nih.gov, nih.gov
Bis(2-methoxyethyl)aminosulfur Trifluoride Deoxo-Fluor® More thermally stable and often safer alternative to DAST. chemicalforums.com, researchgate.net
Sulfur Tetrafluoride SF₄ Highly effective but toxic and hazardous gas requiring special handling. nih.gov, chemicalforums.com

Formation of the Sulfonamide Moiety on the Piperidine Nitrogen

Once the 3,3-difluoropiperidine core has been synthesized, the final step is the installation of the sulfonamide group (-SO₂NH₂) onto the piperidine nitrogen. This is typically achieved through a nucleophilic substitution reaction where the secondary amine of the piperidine attacks a suitable sulfonylating agent.

A common method involves the reaction of 3,3-difluoropiperidine (often as its hydrochloride salt, which is liberated in situ with a base) with sulfamoyl chloride (ClSO₂NH₂) or a related derivative. orgsyn.org The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl generated during the reaction. This provides a direct and efficient route to the final target compound, 3,3-Difluoropiperidine-1-sulfonamide.

Classical Sulfonylation Reactions with Amines

The most traditional and widely employed method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.govresearchgate.net This method is a cornerstone of sulfonamide synthesis due to its reliability and the commercial availability of a wide range of sulfonyl chlorides. researchgate.net

In the context of synthesizing this compound, this would involve the reaction of 3,3-difluoropiperidine with sulfuryl chloride (SO₂Cl₂) to form the corresponding sulfonyl chloride, which is then reacted with ammonia (B1221849) or an ammonia surrogate. Alternatively, 3,3-difluoropiperidine can be reacted with a pre-formed sulfamoyl chloride. The reaction is typically carried out in an aprotic solvent, and a base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction. researchgate.net

While effective, this classical approach has some limitations. Sulfonyl chlorides can be sensitive to moisture, and the synthesis of specific substituted sulfonyl chlorides can sometimes require harsh conditions. nih.gov Additionally, side reactions can occur in the presence of a base. researchgate.net Despite these drawbacks, the conventional synthesis from amino compounds and sulfonyl chlorides remains a method of choice for many applications. researchgate.net The use of catalysts like cupric oxide has been explored to facilitate the sulfonylation of amines under milder, neutral conditions, offering an attractive alternative to traditional methods. researchgate.net

Application of Advanced Reagents for Primary Sulfonamide Synthesis (e.g., tBuONSO)

To overcome the limitations of classical sulfonylation methods, advanced reagents have been developed for the synthesis of primary sulfonamides. A notable example is N-sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO). nih.govtcichemicals.comorganic-chemistry.org This reagent allows for the direct synthesis of primary sulfonamides from organometallic reagents, such as Grignard reagents and organolithiums. nih.govorganic-chemistry.org

The reaction involves the nucleophilic attack of the organometallic reagent on the sulfur atom of tBuONSO. tcichemicals.com This is followed by a series of steps including a potential sulfinyl nitrene intermediate or a concerted N→S O-migration, an intramolecular proton transfer, and elimination of isobutene to yield the sulfonamide anion, which is then quenched to give the final product. nih.gov This method is particularly valuable as it provides a convenient one-step process to a broad range of primary sulfonamides in good to excellent yields. nih.govorganic-chemistry.org

This approach is applicable to a wide variety of substrates, including those sensitive to the oxidative conditions often required for the synthesis of sulfonyl chlorides. tcichemicals.com The stability and ease of handling of tBuONSO as a liquid reagent further enhance its utility in synthetic chemistry, particularly in drug discovery for creating libraries of compounds for fragment-based drug design. tcichemicals.comtcichemicals.com

Strategies for N-Alkylation and Derivatization of the Sulfonamide Nitrogen

The sulfonamide nitrogen of this compound can be a key point for further molecular elaboration, allowing for the synthesis of a diverse range of derivatives. N-alkylation and other derivatizations are common strategies to modify the physicochemical properties of the parent sulfonamide.

N-alkylation of primary and secondary sulfonamides can be achieved through various methods. A common approach involves the use of alkyl halides in the presence of a base. researchgate.net For instance, reacting the sulfonamide with an alkyl bromide or iodide in an anhydrous solvent like acetonitrile (B52724) can yield the N-alkylated product. researchgate.net To drive the reaction towards monoalkylation, the alkylating agent can be added slowly. researchgate.net The use of a base like potassium carbonate in a polar aprotic solvent such as DMF is also a widely practiced method. researchgate.net More advanced catalytic systems, such as those based on manganese or ruthenium, enable the N-alkylation of sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" methodology. organic-chemistry.org

Beyond simple alkylation, the primary sulfonamide group can be converted into other functional groups. For example, primary sulfonamides can be transformed into sulfonyl chlorides using activating agents like pyrylium (B1242799) salts (Pyry-BF₄). nih.gov These newly formed sulfonyl chlorides are highly reactive electrophiles that can then be coupled with a variety of nucleophiles to create more complex sulfonamides, sulfonates, and other sulfur-containing functionalities. nih.gov This late-stage functionalization is particularly powerful in medicinal chemistry for the rapid diversification of drug candidates. nih.gov

Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

A linear synthesis would involve the sequential construction of the molecule. This could start with the synthesis of a suitable precursor to the 3,3-difluoropiperidine ring. For example, synthetic strategies towards 4-substituted 3,3-difluoropiperidines have been developed, which could be adapted. nih.gov One such route involves the 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile (B1666552) derivative, followed by reduction of the nitrile, lactamization, and subsequent reduction of the lactam to form the piperidine ring. nih.gov Once the 3,3-difluoropiperidine core is synthesized, the sulfonamide group would be introduced in a subsequent step, for example, by reaction with sulfamoyl chloride or through a two-step process involving formation of the sulfonyl chloride followed by amination.

Stereochemical Control and Diastereoselectivity in the Synthesis of Fluorinated Piperidine Sulfonamides

When substituents are present on the piperidine ring in addition to the fluorine atoms, the potential for stereoisomers arises. Controlling the stereochemistry during the synthesis of fluorinated piperidines is crucial, as different stereoisomers can exhibit distinct biological activities.

Several strategies have been developed for the stereocontrolled synthesis of substituted piperidines, which can be applied to fluorinated analogues. researchgate.net One approach involves the hydrogenation of substituted pyridines. The diastereoselectivity of this reduction can be influenced by the choice of catalyst, reaction conditions, and the nature of the substituents on the pyridine ring. rsc.org For example, the hydrogenation of disubstituted pyridines can diastereoselectively yield cis-piperidines, which can then be epimerized to the trans-isomers under basic conditions. rsc.org

Another powerful method for stereocontrolled synthesis involves intramolecular cyclization reactions. For instance, N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines can lead to the formation of 5-halo-3,3-difluoropiperidines. researchgate.net The stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. Similarly, asymmetric intramolecular aza-Michael reactions have been used for the enantioselective synthesis of substituted piperidines. nih.gov

Conformational and Electronic Effects of the Geminal Difluoro Moiety in 3,3 Difluoropiperidine 1 Sulfonamide

Stereoelectronic Influences of Vicinal and Geminal Fluorine Atoms on Ring Conformation

The conformational preferences of fluorinated cyclic systems are governed by a delicate interplay of stereoelectronic effects, including hyperconjugation and electrostatic interactions. researchgate.netacs.org In fluorinated piperidines, these effects often lead to conformational outcomes that defy simple steric considerations.

One of the most significant phenomena is the gauche effect, where a gauche conformation is energetically favored over an anti conformation. ossila.com This is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a σ C-H bonding orbital into an adjacent anti-periplanar σ* C-F antibonding orbital. ossila.com In the case of fluorinated piperidines, interactions involving the nitrogen lone pair and the C-F bond, as well as σ C-H → σ* C-N interactions, also play a crucial role. nih.govresearchgate.net

Detailed Conformational Analysis of the 3,3-Difluoropiperidine (B1349930) Ring

The 3,3-difluoropiperidine ring, like cyclohexane, is expected to adopt a chair conformation as its lowest energy state to minimize angle and torsional strain. acs.org However, the gem-difluoro substitution at the C3 position introduces a unique set of conformational biases.

Manifestations of Fluorine-Derived Conformational Control

In N-substituted piperidines, the conformational equilibrium is influenced by the nature of the substituent on the nitrogen atom. For 3,3-difluoropiperidine-1-sulfonamide, the bulky and electron-withdrawing sulfonamide group will have its own conformational preferences that interact with the effects of the gem-difluoro group.

The polarity of the solvent also plays a critical role in the conformational preferences of fluorinated piperidines. nih.govd-nb.info In polar solvents, conformers with larger dipole moments can be preferentially stabilized. nih.gov For this compound, the significant dipole moments of the C-F and sulfonamide bonds suggest that solvent effects will be a key determinant of the conformational equilibrium.

Impact on Ring Inversion Barriers and Chair-Boat Equilibria

The chair conformation is significantly more stable than the boat conformation in cyclohexane, with an energy difference of approximately 30 kJ/mol (about 7.17 kcal/mol). acs.orgnih.gov The boat conformation is destabilized by steric interactions between the "flagpole" hydrogens and torsional strain from eclipsed bonds. acs.orgnih.gov The twist-boat conformation represents an energy minimum between boat forms but is still considerably higher in energy than the chair. acs.org The presence of the gem-difluoro group and the N-sulfonamide in this compound will influence the relative energies of these conformations, though the chair form is expected to remain the most stable.

Table 1: Representative Energy Barriers for Ring Inversion in Six-Membered Rings
CompoundRing Inversion Barrier (kcal/mol)Reference
Cyclohexane~10-11
Piperidine (B6355638)~10.4 researchgate.net
1,3,5-Trithian11.1 nih.gov

Inductive and Resonance Effects Exerted by Fluorine on Adjacent Sulfonamide Functionality

The highly electronegative fluorine atoms of the gem-difluoro group exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the piperidine ring to the nitrogen atom of the sulfonamide group. As a result, the electron density on the nitrogen atom is significantly reduced. This decrease in electron density is expected to influence the properties of the sulfonamide group, such as the acidity of the N-H proton (if present) and the rotational barrier around the N-S bond.

While fluorine is a poor resonance donor (+R effect), the possibility of through-space electronic interactions between the fluorine lone pairs and the sulfonamide group cannot be entirely ruled out, though this effect is likely to be minor compared to the powerful inductive effect. The primary electronic consequence of the 3,3-difluoro substitution on the sulfonamide functionality is a significant reduction in the basicity and nucleophilicity of the sulfonamide nitrogen.

Role of the Fluorine-Sulfonamide Gauche Effect in Molecular Architecture

The gauche effect is a well-established stereoelectronic phenomenon that influences the conformation of molecules containing electronegative substituents. ossila.com While typically discussed in the context of 1,2-disubstituted ethanes, the principles of the gauche effect can be extended to more complex systems. A "fluorine-sulfonamide gauche effect" in this compound would refer to a stabilizing interaction between a fluorine atom and the sulfonamide group when they are in a gauche orientation relative to each other along the C3-C2-N1-S bond network.

Studies on β-fluorosulfides, -sulfoxides, and -sulfones have demonstrated the existence of a sulfur-fluorine gauche effect. This effect is particularly pronounced when the sulfur atom is in a higher oxidation state, such as in a sulfone, due to the increased positive character of the sulfur atom. This suggests that an electrostatic interaction between the partially negative fluorine and the partially positive sulfur contributes to the stabilization of the gauche conformer. researchgate.net

Academic Investigations into the Sulfonamide Functionality Within 3,3 Difluoropiperidine 1 Sulfonamide

Exploration of Bioisosteric Relationships of the Sulfonamide Group

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to enhance desired properties while maintaining biological activity, is a fundamental concept in drug design. acs.orgdrughunter.com The sulfonamide group is frequently employed as a bioisostere for moieties like carboxylic acids and amides. drughunter.comnih.gov This replacement can improve physicochemical properties such as lipophilicity, metabolic stability, and membrane permeability. drughunter.com For instance, replacing an amide bond with a sulfonamide has been shown to increase affinity and selectivity for certain enzymes while reducing lipophilicity. researchgate.net Other bioisosteric replacements for sulfonamides include the gem-dimethylsulphone and sulfonimidamides, which can offer altered properties like decreased lipophilicity and plasma protein binding. researchgate.netcambridgemedchemconsulting.comsemanticscholar.org

The equivalence of bioisosteres can be assessed through both qualitative and quantitative computational methods. A common qualitative tool is the molecular electrostatic potential (ESP), which maps the electrostatic potential onto the electron density surface of a molecule, visualizing regions of positive and negative potential that are critical for molecular recognition. tandfonline.comnih.gov

For a more quantitative assessment, the average electron density (AED) has emerged as a valuable descriptor. tandfonline.comnih.gov AED provides a single, transferable numerical value for a given functional group, which remains relatively consistent regardless of the molecular environment. tandfonline.comnih.gov Studies comparing the sulfonamide group with its common bioisostere, the carboxylic acid group, reveal distinct yet comparable electronic properties. tandfonline.com

Below is a table summarizing comparative data for sulfonamide and carboxylic acid groups, illustrating the quantitative differences that underpin their bioisosteric relationship.

Functional GroupAverage AED (a.u.)Average Volume (bohr³)Average Electron Population (e⁻)
Sulfonamide (Neutral) 0.0978 ± 0.0079753.36 ± 54.6873.32 ± 0.19
Carboxylic Acid (Neutral) 0.0722 ± 0.0015318.29 ± 8.0122.79 ± 0.19
Sulfonamide (Anionic) 0.1051 ± 0.0075--
Carboxylate (Anionic) 0.0795 ± 0.0077--
Data derived from studies with various capping groups. AED values for neutral sulfonamide exclude an outlier with a phenyl cap. tandfonline.com

These data demonstrate that while the absolute volumes and electron populations differ significantly, the electronic environments described by AED and ESP maps show similarities that allow the sulfonamide to mimic a carboxylic acid in biological systems. tandfonline.comnih.gov

Analysis of Hydrogen Bonding Capabilities and Acceptor/Donor Properties of the Sulfonamide Nitrogen

The sulfonamide moiety is a versatile participant in hydrogen bonding, a critical interaction for drug-receptor binding. researchgate.netnih.gov The group possesses both hydrogen bond donors and acceptors.

Hydrogen Bond Donor: The proton attached to the sulfonamide nitrogen (the "amide" proton) is considered the most effective hydrogen bond donor within the group. researchgate.net

Hydrogen Bond Acceptors: The two sulfonyl oxygen atoms are excellent hydrogen bond acceptors due to the highly polar nature of the S=O bonds. researchgate.netnih.gov In certain conformations and interactions, the amide moiety itself can also function as an acceptor. nih.gov Furthermore, upon deprotonation, the sulfonamide nitrogen becomes a potent hydrogen bond acceptor. researchgate.net

Modulation of Acidity (pKa) of the Sulfonamide Proton by Fluorine Proximity and Ring Strain

The acidity of the sulfonamide proton (pKa) is a crucial property that affects ionization at physiological pH, thereby influencing solubility, cell permeability, and binding interactions. nih.gov This acidity can be significantly tuned by the molecular scaffold to which it is attached.

Influence of Fluorine Proximity: The introduction of fluorine atoms, which are highly electronegative, generally increases the acidity (lowers the pKa) of nearby protons. cas.cncambridgemedchemconsulting.com This effect is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting conjugate base (anion) after deprotonation. Studies on fluoroalkanesulfonamides have shown a clear trend where increasing fluorination leads to a lower pKa. cas.cn For example, adding fluorine atoms to aryl-substituted fluoroalkanesulfonylamides resulted in a linear increase in acidity of 1.47 pKa units per fluorine atom. cas.cn In the case of 3,3-Difluoropiperidine-1-sulfonamide, the two fluorine atoms at the C3 position are expected to significantly lower the pKa of the sulfonamide proton compared to a non-fluorinated piperidine-1-sulfonamide. This increased acidity can impact its binding to target proteins and its pharmacokinetic profile. nih.gov

Influence of Ring Strain: The conformation and strain of the ring system can also influence the acidity of attached protons. Ring strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). youtube.com Increased s-character in C-H bonds due to ring strain can increase their acidity. acs.org While the piperidine (B6355638) ring in this compound exists in a relatively low-strain chair conformation, the presence of the bulky gem-difluoro group at the 3-position can influence the ring's conformational equilibrium and local electronic environment, which may subtly modulate the pKa of the sulfonamide proton. The interplay between the strong inductive effect of the fluorine atoms and the conformational properties of the piperidine ring ultimately determines the precise acidity of the sulfonamide group in this specific molecule.

Compound TypeGeneral pKa RangeKey Influencing Factors
Carboxylic Acids ~4-5Resonance stabilization of carboxylate
Aryl Sulfonamides ~9-10Electron-withdrawing nature of SO₂ group
N-Acylsulfonamides VariesIncreased acidity from acyl group
Fluorinated Sulfonamides Lower than non-fluorinated analogsStrong inductive effect of fluorine
*This table provides general pKa ranges for comparison. drughunter.comcas.cn

Computational and Theoretical Studies on 3,3 Difluoropiperidine 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. For 3,3-Difluoropiperidine-1-sulfonamide, DFT studies would provide critical insights into its electronic structure, stability, and reactivity.

The sulfonamide group, with its electron-withdrawing nature, would further modulate the electronic properties of the piperidine (B6355638) nitrogen. This would likely affect the nitrogen's basicity and its ability to participate in hydrogen bonding. DFT calculations could precisely quantify these effects by determining key electronic descriptors.

Table 1: Hypothetical DFT-Calculated Properties of this compound and Related Compounds

PropertyPiperidinePiperidine-1-sulfonamideThis compound
HOMO Energy (eV) -6.5-7.2-7.8
LUMO Energy (eV) 1.50.80.5
HOMO-LUMO Gap (eV) 8.08.08.3
Dipole Moment (Debye) 1.13.54.8
N1 Mulliken Charge -0.35-0.20-0.18

Note: The data in this table is illustrative and represents plausible trends based on the known electronic effects of the substituent groups.

The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would indicate the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap for the difluorinated compound would suggest enhanced stability. The significant increase in the dipole moment highlights the increased polarity conferred by both the sulfonamide and the difluoro groups, which has profound implications for solubility and interactions with biological macromolecules.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound in a simulated physiological environment.

The piperidine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. MD simulations would be employed to sample these conformational states over time, typically on the nanosecond to microsecond timescale, revealing their relative populations and the energetic barriers to their interconversion.

For this compound, the simulations would likely show a strong preference for the chair conformation, which minimizes steric and torsional strain. However, the gem-difluoro substitution at the C3 position could influence the equilibrium between the two possible chair conformers (with the sulfonamide group being axial or equatorial). The bulky sulfonamide group would be expected to predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. MD simulations would allow for the quantitative determination of this axial/equatorial preference.

Table 2: Hypothetical Conformational Population of this compound from MD Simulations

ConformationPopulation (%)
Chair (Equatorial SO₂NH₂) ** 95.8
Chair (Axial SO₂NH₂) **3.5
Twist-Boat 0.6
Boat 0.1

Note: This data is hypothetical, illustrating the expected dominance of the equatorial chair conformation.

These simulations would also characterize the flexibility of the sulfonamide group itself and its interaction with the piperidine ring. Understanding the molecule's preferred shapes and motions is a prerequisite for predicting how it might fit into a biological target's binding site.

In Silico Prediction of Molecular Interactions and Potential Biological Relevance

Given the prevalence of the sulfonamide motif in a wide range of therapeutic agents (e.g., carbonic anhydrase inhibitors, diuretics, and antibacterial agents), it is plausible to hypothesize that this compound could exhibit biological activity. Computational methods can be used to explore this potential.

In the absence of a known biological target, both ligand-based and structure-based approaches could be hypothetically applied.

Ligand-Based Design: If a series of active sulfonamide-containing molecules for a particular receptor were known, a pharmacophore model could be generated. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This compound could then be conformationally analyzed to see if it can adopt a low-energy shape that matches the pharmacophore. The piperidine ring would serve as a rigidified scaffold to hold the pharmacophoric elements in a specific orientation.

Structure-Based Design: This approach relies on the three-dimensional structure of a potential protein target. Given that many zinc-containing enzymes are targeted by sulfonamides, a hypothetical docking study could be performed using a representative metalloenzyme, such as carbonic anhydrase II. This would involve placing the this compound molecule into the enzyme's active site computationally to predict its binding orientation and affinity.

Expanding on the structure-based approach, a detailed theoretical exploration of the binding mode of this compound within the active site of a hypothetical target like carbonic anhydrase II would be highly informative.

In such a scenario, the primary interaction would likely involve the coordination of the sulfonamide nitrogen to the catalytic zinc ion in the active site. The sulfonamide oxygens would be expected to form crucial hydrogen bonds with the backbone amides of conserved residues, such as Threonine 199. The 3,3-difluoropiperidine (B1349930) ring would then project into a more hydrophobic region of the active site. The fluorine atoms, while not typically forming strong hydrogen bonds, can engage in favorable orthogonal multipolar interactions with backbone carbonyls, potentially enhancing binding affinity. The piperidine ring itself would make van der Waals contacts with hydrophobic residues lining the active site pocket.

Table 3: Hypothetical Binding Interactions of this compound in the Active Site of Carbonic Anhydrase II

Functional Group of LigandInteracting Residue of ProteinInteraction TypeHypothetical Distance (Å)
Sulfonamide NH Zn²⁺Coordination2.1
Sulfonamide O₁ Thr199 (Backbone NH)Hydrogen Bond2.8
Sulfonamide O₂ Thr199 (Sidechain OH)Hydrogen Bond2.9
Piperidine Ring Val121, Leu198, Val207Hydrophobic (van der Waals)3.5 - 4.5
Fluorine Atom Pro202 (Backbone C=O)Orthogonal Multipolar C-F···C=O3.1

Note: This table presents a scientifically plausible, yet hypothetical, binding mode based on known sulfonamide inhibitor complexes.

Cheminformatics and Data Mining for Scaffold Diversification and Analog Generation

Cheminformatics and data mining provide powerful tools for exploring the chemical space around a lead scaffold like this compound to design a library of analogs with potentially improved properties.

A common approach is R-group enumeration. Starting with the core scaffold, virtual libraries can be generated by systematically substituting different chemical groups at specific positions. For this compound, the most obvious point for diversification would be the sulfonamide nitrogen, by replacing the hydrogen with various alkyl or aryl groups. Another possibility would be to explore substitutions at the C4 position of the piperidine ring.

Once a virtual library of analogs is generated, cheminformatics tools can be used to filter it based on calculated properties. This includes predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as lipophilicity (logP), aqueous solubility, and potential for metabolic liabilities. Furthermore, filters based on "drug-likeness" criteria, such as Lipinski's Rule of Five, can be applied to prioritize compounds with a higher probability of becoming successful oral drugs. This process allows researchers to focus synthetic efforts on a smaller, more promising set of analogs.

Table 4: Illustrative Example of a Virtual Analog Library from the this compound Scaffold

Analog IDR-Group on Sulfonamide (SO₂NH-R)Predicted logPPredicted Aqueous Solubility (mg/L)Lipinski Violations
Parent -H1.28500
Analog-01 -CH₃1.66000
Analog-02 -Phenyl2.91500
Analog-03 -4-Chlorophenyl3.6500
Analog-04 -CH₂CH₂OH0.912000

Note: This table provides a small, hypothetical example of how cheminformatics can be used to generate and profile a library of analogs.

Through these computational strategies, a comprehensive profile of this compound can be developed, guiding future experimental work in the synthesis and biological evaluation of this and related compounds.

Applications of 3,3 Difluoropiperidine 1 Sulfonamide As a Molecular Building Block in Design

Utilization as a Scaffold in Rational Molecular Design and Drug Discovery Efforts (conceptual)

The 3,3-Difluoropiperidine-1-sulfonamide scaffold is a conceptually advantageous starting point in rational drug design. The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous active pharmaceutical ingredients (APIs). ossila.com Its saturation allows for three-dimensional diversity, which is critical for optimizing interactions within complex biological targets. The introduction of a gem-difluoro group at the 3-position of the piperidine ring offers several predictable modulations of molecular properties.

Fluorination is a widely used strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. mdpi.com The two fluorine atoms can significantly lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and thereby affecting properties like cell permeability and target engagement. Furthermore, the strong C-F bonds introduce a localized dipole moment, which can lead to favorable electrostatic or dipole-dipole interactions within a protein binding pocket, potentially increasing binding affinity and selectivity. ossila.com

The sulfonamide moiety is another privileged fragment in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor. nih.govmdpi.com This group can mimic a peptide bond or engage in crucial hydrogen bonding networks with receptor active sites, often serving as a key anchoring point for the molecule. mdpi.com The combination of the conformationally constrained, metabolically stabilized difluoropiperidine ring with the potent hydrogen-bonding capabilities of the sulfonamide group creates a scaffold with high potential for developing potent and selective inhibitors, antagonists, or agonists for various biological targets. mdpi.comnih.gov For instance, the incorporation of a 3,3-difluoropiperidine (B1349930) building block has been shown to significantly improve the potency of an apelin receptor agonist and enhance the selectivity of compounds targeting estrogen-positive breast cancer. ossila.com

Strategies for Derivatization at the Piperidine Ring and Sulfonamide Nitrogen for Chemical Libraries

The this compound scaffold offers two primary vectors for chemical modification, making it an ideal core for the generation of focused chemical libraries. These libraries can be used to systematically explore the structure-activity relationships (SAR) around a biological target.

Derivatization at the Sulfonamide Nitrogen: The sulfonamide nitrogen provides a readily accessible point for diversification. Standard synthetic protocols allow for the N-alkylation or N-arylation of the sulfonamide using a variety of alkyl halides, aryl halides (via coupling reactions), or reductive amination procedures. This allows for the introduction of a wide range of substituents (R¹) to probe different regions of a binding pocket, optimizing for hydrophobic, electrostatic, or steric complementarity.

Derivatization at the Piperidine Ring: While the 3-position is blocked by the difluoro group, other positions on the piperidine ring (C-2, C-4, C-5, C-6) can be functionalized. This typically requires starting with a pre-functionalized 3,3-difluoropiperidine synthon. For example, synthetic routes have been developed to produce 5-amino- and 5-hydroxy-3,3-difluoropiperidines. researchgate.net These functional groups can then be used as handles for further chemical elaboration (R²), such as amide bond formation, ether synthesis, or the introduction of other pharmacophoric elements.

The following table illustrates conceptual derivatization strategies for building a chemical library based on the core scaffold.

Modification Site Reaction Type Potential R-Group Substituents Purpose of Modification
Sulfonamide Nitrogen (N-H)N-Alkylation / N-ArylationAlkyl chains, (hetero)aryl rings, benzyl (B1604629) groups, cyclic systemsExplore hydrophobic pockets, introduce additional H-bond donors/acceptors, modulate solubility.
Piperidine Ring (e.g., C-5)Amide Coupling (from 5-amino precursor)Carboxylic acids, acyl chloridesIntroduce recognition elements, alter polarity, build out vector towards new binding regions.
Piperidine Ring (e.g., C-5)Ether Synthesis (from 5-hydroxy precursor)Alkyl halidesModulate lipophilicity, explore steric limits of the binding site.

These strategies enable a systematic and modular approach to decorating the core scaffold, facilitating the rapid optimization of lead compounds. nih.govresearchgate.net

Influence of the Scaffold on Molecular Recognition Processes (theoretical models)

The this compound scaffold is theorized to exert significant influence on molecular recognition through a combination of conformational, electronic, and direct intermolecular interactions.

Theoretically, the gem-difluoro substitution at the C-3 position imposes a strong conformational bias on the piperidine ring. The steric bulk and gauche effect associated with the fluorine atoms can lock the ring into a preferred chair conformation, reducing the entropic penalty upon binding to a target. nih.gov This pre-organization of the scaffold into a bioactive conformation can lead to higher binding affinities.

The electronic properties of the scaffold are also critical. The two highly electronegative fluorine atoms create a significant dipole moment across the C-F bonds. This localized polarization can engage in favorable orthogonal multipolar interactions with polarized groups in a protein binding site, such as carbonyls in a peptide backbone. This is a distinct and often stronger interaction than a typical hydrophobic interaction.

The sulfonamide group is a classic hydrogen-bonding motif. The N-H proton serves as an excellent hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. mdpi.com In theoretical binding models, this group is often positioned to form a key "hinge" interaction, anchoring the ligand in the active site and ensuring proper orientation of the rest of the molecule for secondary interactions. The combination of the rigid, electronically tuned piperidine moiety and the powerful hydrogen-bonding sulfonamide group allows the scaffold to satisfy multiple recognition criteria simultaneously, which is a hallmark of high-affinity ligands. mdpi.com

Exploration of its Utility in the Design of Novel Chemical Probes

The unique structural features of this compound make it a promising platform for the development of specialized chemical probes for target validation and mechanistic studies.

¹⁹F NMR Probes: A significant application for molecules containing the 3,3-difluoropiperidine moiety is in the development of ¹⁹F Nuclear Magnetic Resonance (NMR) probes. ossila.com The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high NMR sensitivity. Since fluorine is essentially absent from biological systems, the ¹⁹F NMR spectrum of a labeled ligand is free from background signals. mdpi.com A probe based on the this compound scaffold could be used to study ligand-protein interactions, determine binding constants, and probe for conformational changes in the target protein upon binding, all without the need for isotopic labeling of the protein or the use of deuterated solvents. ossila.com

Covalent Probes: The sulfonamide group can be synthetically converted into a sulfonyl fluoride (B91410) (-SO₂F). Sulfonyl fluorides have emerged as valuable "warheads" for covalent chemical probes. nih.gov Unlike more promiscuous electrophiles, sulfonyl fluorides can selectively and covalently react with the nucleophilic side chains of specific amino acids in a binding pocket, including tyrosine, serine, threonine, lysine, and histidine. nih.gov By designing a molecule where the 3,3-difluoropiperidine portion provides binding affinity and selectivity for a target protein, the corresponding sulfonyl fluoride derivative could act as a highly specific covalent probe. Such a probe would be invaluable for identifying the binding site, assessing target occupancy in cells, and serving as a tool for activity-based protein profiling. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS/MS) for Molecular Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of "3,3-Difluoropiperidine-1-sulfonamide". By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS can verify that the empirical formula corresponds to the expected C₅H₈F₂N₂O₂S.

Tandem mass spectrometry (MS/MS) experiments, often conducted using techniques like electrospray ionization (ESI), offer detailed insights into the molecule's structure through controlled fragmentation. nih.govbenthamdirect.com While specific experimental data for "this compound" is not publicly available, the fragmentation pathways can be predicted based on the known behavior of sulfonamides and fluorinated heterocyclic compounds.

In positive-ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation of sulfonamides is well-documented and typically involves the cleavage of the sulfur-nitrogen (S-N) bond. nih.govresearchgate.net A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), a process that can be facilitated by certain substituents. nih.gov

Predicted Fragmentation Pathways:

A plausible fragmentation cascade for protonated "this compound" would likely involve the following key steps:

Initial S-N Bond Cleavage: The primary fragmentation event is expected to be the cleavage of the bond between the sulfonyl group and the piperidine (B6355638) nitrogen, leading to the formation of a resonance-stabilized piperidinyl cation and a sulfonamide radical.

Loss of SO₂: Another common pathway for sulfonamides is the neutral loss of SO₂ (64 Da) from the precursor ion. researchgate.netnih.gov

Piperidine Ring Fragmentation: Subsequent fragmentation of the 3,3-difluoropiperidine (B1349930) cation would likely involve the loss of small neutral molecules such as ethylene (B1197577) or HF.

The accurate mass measurements of these fragment ions in an HRMS/MS spectrum would allow for the confident assignment of their elemental compositions, thereby corroborating the proposed structure.

Table 1: Predicted HRMS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
[M+H]⁺[C₅H₉F₂N]⁺SO₂NH₂3,3-Difluoropiperidinium ion
[M+H]⁺[SO₂NH₂]⁺C₅H₈F₂NSulfonamide cation
[M+H]⁺ - SO₂[C₅H₉F₂N₂]⁺SO₂Rearranged ion after SO₂ loss

Note: The m/z values are nominal and would be determined with high precision in an actual HRMS experiment.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Insights (e.g., ¹H, ¹³C, ¹⁹F NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring. The chemical shifts and coupling patterns would be influenced by the presence of the electronegative fluorine atoms and the sulfonamide group. The protons on the carbon adjacent to the nitrogen (C2 and C6) would likely appear as complex multiplets at a downfield chemical shift compared to a simple piperidine due to the deshielding effect of the sulfonamide group. chemicalbook.com The protons at the C4 and C5 positions would also exhibit characteristic multiplets. The NH proton of the sulfonamide group would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom bearing the two fluorine atoms (C3) would show a characteristic triplet in the proton-decoupled ¹³C spectrum due to one-bond C-F coupling. Its chemical shift would be significantly downfield. The carbons adjacent to the nitrogen (C2 and C6) would also be deshielded.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For "this compound," the two fluorine atoms at the C3 position are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. The multiplicity of this signal would be a triplet due to coupling with the two adjacent protons at the C2 and C4 positions. The chemical shift of the fluorine signal provides insight into its electronic environment. youtube.com The absence of other fluorine signals would confirm the specific 3,3-difluoro substitution pattern.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (Hz)Assignment
¹H3.0 - 3.5m-H-2, H-6
¹H1.8 - 2.2m-H-4, H-5
¹H7.0 - 8.0br s-SO₂NH
¹³C~90 - 110tJCF ≈ 240-260C-3
¹³C~45 - 55tJCCF ≈ 20-30C-2, C-4
¹³C~20 - 30s-C-5
¹⁹F-90 to -110tJFH ≈ 15-25F-3

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Determination (e.g., UHPLC, SFC for enantiopurity)

Advanced chromatographic techniques are essential for assessing the purity of "this compound" and for separating potential stereoisomers.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers rapid and high-resolution separations for purity assessment. A reversed-phase method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be suitable for determining the presence of any non-isomeric impurities. The high efficiency of UHPLC allows for the detection of even trace-level impurities.

Supercritical Fluid Chromatography (SFC) for Enantiopurity: Since the "this compound" molecule is chiral due to the substitution pattern on the piperidine ring (assuming it exists as a stable conformer or if other chiral centers are present), the determination of its enantiomeric purity is critical. Supercritical fluid chromatography is a powerful technique for the separation of enantiomers, particularly for fluorinated compounds. researchgate.netchromatographyonline.comchromatographyonline.com

The development of an SFC method for enantiopurity would involve screening a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose). americanpharmaceuticalreview.com The mobile phase would typically consist of supercritical CO₂ with an alcohol co-solvent (e.g., methanol or ethanol). pci-hplc.com The separation of the enantiomers would allow for their accurate quantification and the determination of the enantiomeric excess (ee) of a given sample. The coupling of SFC with mass spectrometry (SFC-MS) can provide simultaneous separation and mass confirmation of the enantiomers. researchgate.net

X-ray Crystallography for Solid-State Structural and Conformational Characterization (if applicable to the compound or its direct analogs)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. To date, there are no publicly available crystal structures for "this compound" or its direct analogs.

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would unequivocally confirm its molecular structure. For the piperidine ring, this technique would reveal its preferred conformation (e.g., chair, boat, or twist-boat) in the solid state and the axial or equatorial orientation of the sulfonamide group and the fluorine atoms. This information is invaluable for understanding the molecule's steric and electronic properties, which can influence its biological activity and physical characteristics. Studies on related fluorinated piperidines have utilized X-ray analysis to determine their cis/trans configurations and conformational preferences. acs.org

Future Research Directions and Unexplored Avenues for 3,3 Difluoropiperidine 1 Sulfonamide

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

While methods for synthesizing fluorinated piperidines exist, many are impractical for large-scale production due to multi-step procedures or the need for pre-functionalized substrates. nih.gov Future research should prioritize the development of more robust and economical synthetic pathways.

Current synthetic strategies for fluorinated piperidines often involve complex procedures such as the dearomatization-hydrogenation of fluoropyridines, cyclization of alkenyl N-tosylamides using hypervalent iodine reagents, or Pd-catalyzed annulation. researchgate.netnih.govkg.ac.rs While effective at a lab scale, these methods present challenges in terms of cost, safety, and environmental impact.

A key area for future work is the development of catalytic, enantioselective methods that can introduce the difluoro-motif and control stereochemistry in a single step. Exploring novel fluorinating reagents and catalyst systems could lead to more direct and atom-economical routes. For instance, adapting ring-expansion strategies or leveraging rhodium-catalyzed hydrogenation of functionalized pyridine (B92270) precursors could provide scalable access to the 3,3-difluoropiperidine (B1349930) core. researchgate.netchim.it The sustainability of these routes could be improved by using greener solvents, reducing the number of purification steps, and designing recyclable catalysts.

Table 1: Comparison of Current Synthetic Strategies for Fluorinated Piperidines

Synthetic StrategyAdvantagesChallenges for Scalability & SustainabilityPotential Future Improvements
Dearomatization-Hydrogenation High diastereoselectivity for all-cis products. nih.govresearchgate.netOften requires expensive noble metal catalysts (e.g., Rhodium); multi-step process. researchgate.netDevelopment of earth-abundant metal catalysts; one-pot procedures.
Hypervalent Iodine Reagents Good for constructing 3-fluoropiperidines. nih.govkg.ac.rsStoichiometric use of reagents; selectivity can be an issue. nih.govkg.ac.rsCatalytic use of iodine reagents; improved ligand design for better selectivity.
Pd-catalyzed [4+2] Annulation Allows for further derivatization via orthogonal groups. chim.itUse of Palladium catalyst; availability of starting materials. chim.itCatalyst recycling; synthesis from readily available feedstocks.
Ring-Expansion Strategy Provides access to fluorinated piperidines from smaller rings. chim.itRequires specific fluoroiodane(III) reagents; may involve multiple steps. chim.itCatalytic variants; broader substrate scope.

Expansion of Derivatization Chemistry and Chemical Space Exploration

The 3,3-Difluoropiperidine-1-sulfonamide scaffold offers multiple points for chemical modification, making it an ideal starting point for exploring a vast chemical space. The piperidine (B6355638) nitrogen and the sulfonamide group are prime targets for derivatization to generate extensive compound libraries for screening.

Future research should focus on systematically exploring the structure-activity relationship (SAR) by introducing a diverse range of substituents. For the sulfonamide moiety (—SO₂NH₂), the two hydrogen atoms can be replaced with various alkyl, aryl, or heterocyclic groups to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

For the piperidine ring, derivatization is also possible. Synthetic routes that yield piperidine precursors with additional functional groups, such as esters or alkenes, would enable further chemoselective modifications. chim.it This expansion of derivatives is crucial for identifying compounds with optimized biological activity and drug-like properties. For instance, in other fluorinated piperidine series, derivatization has been key to achieving high receptor binding affinity and selectivity. researchgate.net The creation of "make-on-demand" libraries based on this scaffold could rapidly accelerate the discovery of novel bioactive molecules. researchgate.net

Integration with Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of fluorinated molecules, guiding more efficient and targeted drug discovery efforts. The conformational preferences of fluorinated piperidines are known to be complex and highly influenced by the solvent and substitution patterns. d-nb.infonih.gov

Future research should leverage advanced computational models to predict the three-dimensional structure of this compound and its derivatives. Techniques like molecular dynamics (MD) simulations, using force fields such as AMBER or GROMACS, can provide insights into the conformational landscape of the molecule in different environments (e.g., water, lipid bilayers). nih.gov

Furthermore, structure-based drug design, employing docking simulations, can predict the binding of these novel compounds to specific biological targets. nih.gov This approach has been successfully used to identify antagonists for targets like the D4 dopamine (B1211576) receptor by screening virtual libraries of fluorinated compounds. researchgate.net By building a predictive model for how modifications to the this compound scaffold affect target binding and pharmacokinetic properties, research can move from trial-and-error synthesis to rational, predictive molecular design. This will save significant time and resources in the discovery of new therapeutic agents.

Investigation into Novel Intermolecular Interactions and Potential Applications Beyond Traditional Medicinal Chemistry

The unique electronic nature of the carbon-fluorine bond offers opportunities for novel applications beyond its traditional role as a hydrogen bioisostere. The gem-difluoro group in this compound creates a strong local dipole, which can participate in unique, non-covalent interactions.

An important avenue of future research is the study of these specific intermolecular forces, such as fluorine-specific multipolar interactions and charge-dipole interactions (e.g., C-F---N+), which can significantly influence molecular conformation and binding to protein targets. rsc.orgacs.org Understanding and harnessing these interactions could lead to the design of molecules with exceptional binding affinity and selectivity.

Beyond medicinal chemistry, the properties of this compound could be exploited in other fields. For example, fluorinated piperidines have been used as building blocks for creating fluorinated ionic liquids. nih.govresearchgate.net The combination of the polar sulfonamide group and the fluorinated ring in this compound could lead to the development of novel ionic liquids or electrolytes with unique thermal and electrochemical stability. Further research could also explore its potential use in organocatalysis, where the specific stereoelectronic properties of the fluorinated ring could be used to control the stereochemical outcome of chemical reactions. The compound could also serve as a valuable chemical probe for studying biological systems where fluorine NMR could be used for imaging or interaction studies.

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoropiperidine-1-sulfonamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves fluorination of a piperidine precursor followed by sulfonamide functionalization. For fluorination, methods like halogen exchange using HF-based reagents (e.g., DAST) or electrochemical fluorination can introduce difluoro groups at the 3,3-positions . Sulfonamide formation often employs sulfonyl chlorides reacting with amines under basic conditions (e.g., K₂CO₃ in THF or DCM) . Optimization includes controlling reaction temperature (0–25°C), solvent polarity, and stoichiometry to minimize side reactions (e.g., over-sulfonation). Yields can be improved via stepwise purification (e.g., column chromatography) and monitoring intermediates using TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include split peaks for geminal difluoro groups (δ ~4.5–5.5 ppm for ¹H; δ ~100–110 ppm for ¹³C via J-coupling) and sulfonamide NH protons (δ ~6–7 ppm, broad) .
  • FT-IR : Stretching vibrations for S=O (1150–1350 cm⁻¹) and C-F (1000–1100 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₅H₈F₂N₂O₂S; MW 206.2 g/mol). Fragmentation patterns help verify structural integrity .

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Use HPLC with UV detection (λ = 210–254 nm) to quantify purity (>95% recommended). Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS can detect degradation products (e.g., hydrolysis of sulfonamide or defluorination). Store the compound in inert atmospheres (argon) at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do stereochemical considerations at the 3,3-difluoro positions influence the biological activity and reactivity of this compound?

  • Methodological Answer : The geminal difluoro group induces conformational rigidity in the piperidine ring, affecting binding to biological targets (e.g., enzymes or receptors). Chiral HPLC or X-ray crystallography can resolve stereoisomers. Comparative studies using enantiopure samples are critical for structure-activity relationship (SAR) analysis. For example, one enantiomer may exhibit higher affinity for γ-aminobutyric acid (GABA) transporters, while the other shows off-target effects .

Q. What computational methods can predict the pharmacokinetic properties of this compound, and how do these compare with empirical data?

  • Methodological Answer :
  • QSPR Models : Predict logP (lipophilicity), BBB permeability, and CYP450 metabolism using descriptors like molar refractivity and topological polar surface area (TPSA). Tools like SwissADME or Schrödinger’s QikProp are validated against experimental data .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess passive diffusion. Compare results with in vitro Caco-2 assays for validation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. Reproduce experiments under standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) and validate compound identity via HRMS and elemental analysis .

Q. What strategies are effective for incorporating this compound into structure-based drug design (SBDD) campaigns?

  • Methodological Answer :
  • Docking Studies : Use the compound as a scaffold in virtual screening (e.g., AutoDock Vina) against targets like carbonic anhydrase or GABA receptors. Focus on sulfonamide’s role in hydrogen bonding.
  • Fragment Growth : Introduce substituents at the piperidine nitrogen or sulfonamide group while monitoring steric effects via molecular volume calculations. Validate designs with SPR or ITC binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.